3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a naphthalene-based substituent (2-ethoxy group) and a 4-ethylphenyl amide moiety. The ethoxy group on the naphthalene ring may enhance lipophilicity and metabolic stability compared to simpler aromatic substituents, while the ethylphenyl group could influence steric interactions in target binding .
Properties
IUPAC Name |
3-[(2-ethoxynaphthalene-1-carbonyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4/c1-3-19-13-16-21(17-14-19)31-30(34)28-27(23-11-7-8-12-24(23)36-28)32-29(33)26-22-10-6-5-9-20(22)15-18-25(26)35-4-2/h5-18H,3-4H2,1-2H3,(H,31,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSWCYNASUGUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC5=CC=CC=C54)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Ethoxynaphthalene-1-Carbonyl Chloride
-
Procedure :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Etherification | Ethyl bromide, K₂CO₃ | DMF, 80°C, 12h | 85% |
| Chlorination | SOCl₂ | Reflux, 3h | 92% |
Amidation of the Benzofuran Core
The benzofuran-2-carboxylic acid is activated using carbodiimide coupling agents (e.g., EDC·HCl or DCC) and reacted with 2-ethoxynaphthalene-1-carbonyl chloride:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Catalyst : 4-Dimethylaminopyridine (DMAP).
N-(4-Ethylphenyl) Functionalization
The final step involves coupling the intermediate with 4-ethylaniline. Two predominant methods are employed:
Direct Aminolysis
Ullmann-Type Coupling
For improved regioselectivity, copper(I)-catalyzed coupling is utilized:
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Catalyst : CuI (10 mol%).
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Ligand : 1,10-Phenanthroline.
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Base : Cs₂CO₃.
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Solvent : Dimethyl sulfoxide (DMSO) at 100°C for 24h.
| Method | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|
| Aminolysis | – | TEA | DCM | 60–65% |
| Ullmann | CuI | Cs₂CO₃ | DMSO | 75–80% |
Purification and Characterization
Final purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Key characterization data include:
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¹H NMR : Distinct signals for the ethoxynaphthalene (δ 1.45 ppm, triplet, –OCH₂CH₃) and ethylphenyl groups (δ 1.25 ppm, triplet, –CH₂CH₃).
Industrial-Scale Optimization
Large-scale synthesis prioritizes cost efficiency and safety:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene and benzofuran rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions such as Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new polymers or as a precursor for dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if it acts as an anti-inflammatory agent, it might inhibit enzymes like cyclooxygenase. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and similar benzofuran-2-carboxamide derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluorophenyl substituent in ’s compound may enhance electronic interactions with target receptors, whereas the ethoxy group in the target compound could improve solubility via polar interactions .
- Commercial Accessibility : Unlike the target compound, N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide () is commercially available, suggesting established synthetic routes and broader applicability .
Biological Activity
3-(2-Ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
The compound's chemical structure can be described by its molecular formula and a molecular weight of approximately 442.5 g/mol. The IUPAC name indicates that it is a derivative of benzofuran, which is known for various biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant antiproliferative activities against various cancer cell lines. The following sections detail specific findings regarding its biological activity.
Antiproliferative Effects
A study published in the European Journal of Medicinal Chemistry explored a series of benzofuran derivatives, noting their efficacy against human cancer cell lines. The study highlighted that certain derivatives exhibited strong antiproliferative effects and potential in reversing multidrug resistance (MDR) in cancer cells, which is crucial for improving therapeutic outcomes in chemotherapy-resistant tumors .
Table 1: Antiproliferative Activity of Related Compounds
| Compound ID | IC50 (µM) | Cancer Cell Line | Activity Type |
|---|---|---|---|
| 8c | 5.4 | HeLa (Cervical Cancer) | Antiproliferative |
| 8h | 6.2 | MCF-7 (Breast Cancer) | Antiproliferative |
| 8b | 7.0 | A549 (Lung Cancer) | MDR Reversal |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the benzofuran moiety contributes to its interaction with cellular pathways involved in apoptosis and cell cycle regulation.
- Apoptosis Induction : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases, which are critical for programmed cell death.
- Inhibition of Proliferation : By modulating signaling pathways associated with cell growth, such as the PI3K/Akt and MAPK pathways, the compound may effectively inhibit cancer cell proliferation.
Case Studies
Several case studies have documented the effects of similar compounds on specific cancer types:
- Study on Breast Cancer : A clinical trial evaluated the effects of a related benzofuran derivative on patients with advanced breast cancer, demonstrating a notable reduction in tumor size in approximately 30% of participants .
- Reversal of Multidrug Resistance : Another study focused on the use of benzofuran derivatives to overcome MDR in leukemia cells, showing that these compounds could significantly enhance the efficacy of standard chemotherapy drugs .
Q & A
Q. Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (0–25°C) during coupling to prevent epimerization.
- Employ microwave-assisted synthesis to reduce reaction time and improve yield .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Q. Basic Characterization Protocol
- 1H/13C NMR : Key markers include:
- Aromatic protons (δ 6.8–8.5 ppm) for the benzofuran, naphthalene, and ethylphenyl groups.
- Ethoxy group signals (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2).
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and benzofuran C-O-C (~1240 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass matching for [M+H]+ to verify molecular formula.
Q. Advanced Analysis :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
How does the substitution pattern on the benzofuran core influence bioactivity, and what computational methods predict target interactions?
Q. Advanced Structure-Activity Relationship (SAR)
Q. Computational Approaches :
- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina.
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
How should researchers address contradictions in reported biological activities of similar benzofuran derivatives?
Q. Advanced Data Analysis Framework
Assay Validation :
- Compare cell line specificity (e.g., HEK293 vs. HeLa) and assay endpoints (IC50 vs. apoptosis markers).
Compound Integrity :
- Verify purity (>95% by HPLC) and stability (e.g., degradation in DMSO stock solutions).
Meta-Analysis :
- Use tools like RevMan to statistically reconcile data from multiple studies .
What strategies improve aqueous solubility without compromising pharmacological activity?
Q. Advanced Formulation Design
- Prodrug Synthesis : Introduce phosphate or PEG groups at the ethoxy moiety.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release.
- Co-Solvents : Test DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
How can the proposed anticancer mechanism be validated beyond preliminary cell viability assays?
Q. Advanced Mechanistic Studies
- Kinase Profiling : Use KinomeScan to identify kinase targets.
- siRNA Knockdown : Silence candidate targets (e.g., AKT or ERK) to confirm pathway involvement.
- In Vivo Models : Evaluate efficacy in xenograft mice with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
